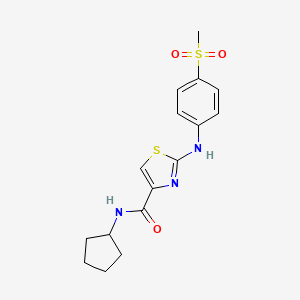![molecular formula C16H16O3 B2391828 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one CAS No. 25982-28-9](/img/structure/B2391828.png)
3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Research : Scientists have designed and synthesized a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives. Among these, the derivative 1f demonstrated optimal inhibitory potential against PDE2 (IC50: 3.67 ± 0.47 μM). It exhibited comparable activity to BAY 60-7550 in vitro studies .
Phosphodiesterase II (PDE2) Inhibition
Fluorescence Assays as Iron (III) Sensors
Mechanism of Action
Target of Action
The primary target of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that breaks down the secondary messenger molecules cAMP and cGMP, which play crucial roles in transmitting signals within cells and are involved in a wide variety of physiological responses.
Mode of Action
3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one interacts with its target, PDE2, by inhibiting its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to an increase in their levels within the cell. The elevated levels of these secondary messengers can then amplify the response to a variety of cellular signals.
Biochemical Pathways
The inhibition of PDE2 affects multiple biochemical pathways due to the widespread role of cAMP and cGMP in cellular signaling. These pathways include those involved in inflammation, smooth muscle relaxation, platelet aggregation, and the regulation of ion channels .
Pharmacokinetics
It is known that the compound is a derivative of ellagic acid (ea), which has poor oral bioavailability
Result of Action
The inhibition of PDE2 by 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one leads to an increase in the levels of cAMP and cGMP within the cell. This can amplify the response to various cellular signals, potentially leading to a variety of effects depending on the specific cell type and the signals involved .
Action Environment
The action of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its ability to interact with its target. Additionally, the presence of other compounds can potentially affect its action, either by competing for the same target or by affecting the same signaling pathways .
properties
IUPAC Name |
3-prop-2-enoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-9-18-11-7-8-13-12-5-3-4-6-14(12)16(17)19-15(13)10-11/h2,7-8,10H,1,3-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLLFCSZBTXSTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate](/img/structure/B2391747.png)
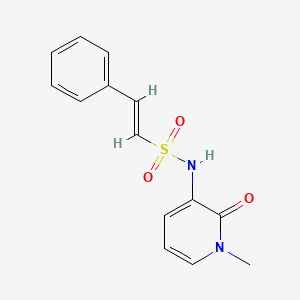


![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylphenyl)propan-1-one](/img/structure/B2391756.png)
![8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2391757.png)
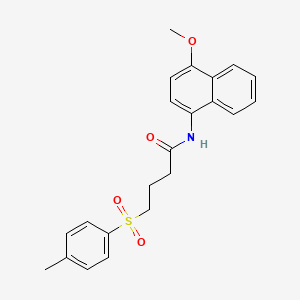
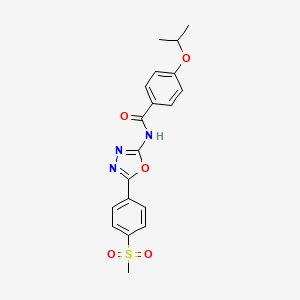
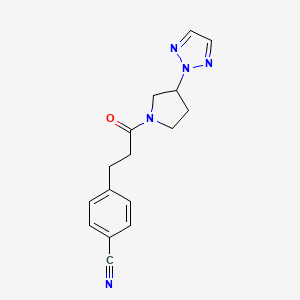
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2391765.png)
![N-(2,3-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2391766.png)
![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine](/img/structure/B2391767.png)
